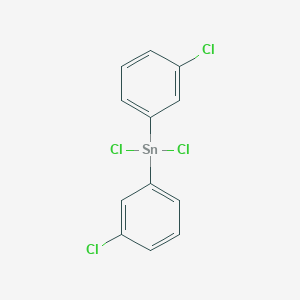
Dichlorobis(3-chlorophenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-bis(3-chlorophenyl)stannane is an organotin compound with the chemical formula C12H8Cl4Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro-bis(3-chlorophenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 3-chlorophenylmagnesium bromide (C6H4ClMgBr). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
SnCl4+2C6H4ClMgBr→Cl2Sn(C6H4Cl)2+2MgBrCl
Industrial Production Methods
Industrial production of dichloro-bis(3-chlorophenyl)stannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro-bis(3-chlorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO2) and other higher oxidation state compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dichloro-bis(3-chlorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of dichloro-bis(3-chlorophenyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenylstannane: Similar structure but without the chlorine atoms on the phenyl rings.
Tributyltin chloride: Another organotin compound with different alkyl groups attached to the tin atom.
Tetraphenyltin: Contains four phenyl groups attached to the tin atom.
Uniqueness
Dichloro-bis(3-chlorophenyl)stannane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organotin compounds and contributes to its specific applications and properties.
Propiedades
Número CAS |
114439-08-6 |
|---|---|
Fórmula molecular |
C12H8Cl4Sn |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
dichloro-bis(3-chlorophenyl)stannane |
InChI |
InChI=1S/2C6H4Cl.2ClH.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-2,4-5H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PJZURXYXOCCNBF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



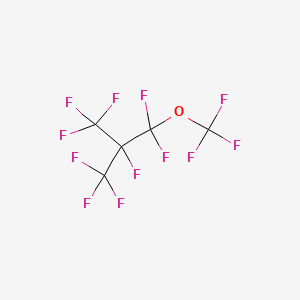

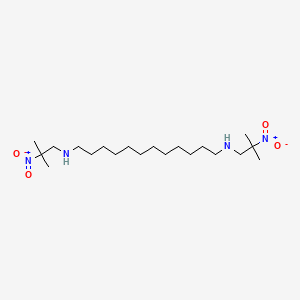


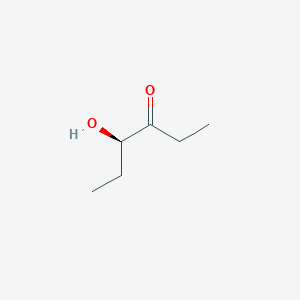
![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)

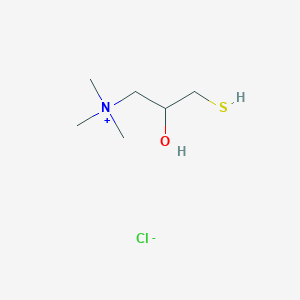
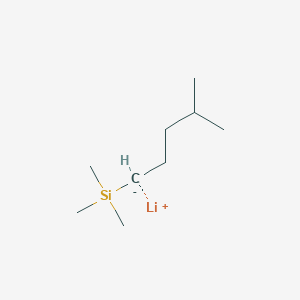


![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
